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Introduction
Diaryl sulfides are a class of organosulfur compounds that form the structural core of numerous

pharmaceuticals, agrochemicals, and advanced materials. Their prevalence in molecules of

significant biological and industrial importance has driven the development of a diverse array of

synthetic methodologies for their construction. This application note provides researchers,

scientists, and drug development professionals with a detailed overview of the primary

experimental procedures for synthesizing diaryl sulfides. Beyond a mere recitation of steps, this

guide delves into the mechanistic underpinnings and the rationale behind the selection of

specific reagents and conditions, empowering the reader to not only replicate these protocols

but also to adapt and troubleshoot them for their unique synthetic challenges. We will explore

the classical Ullmann condensation, the versatile palladium-catalyzed Buchwald-Hartwig C-S

cross-coupling, robust nickel-catalyzed methods, and the increasingly popular metal-free and

photoredox-catalyzed approaches.
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The Ullmann condensation, first reported over a century ago, is the archetypal copper-

mediated synthesis of diaryl ethers and their thioether analogues.[1] While early iterations of

this reaction were often plagued by harsh conditions and limited substrate scope, modern

advancements, particularly the introduction of specific ligands, have transformed it into a more

versatile and milder synthetic tool.[2]

Mechanistic Insights
The mechanism of the Ullmann C-S coupling reaction is generally believed to proceed through

a Cu(I)/Cu(III) catalytic cycle, although the precise nature of the intermediates can be

influenced by the choice of ligands and reaction conditions.[3] The cycle is initiated by the

oxidative addition of an aryl halide to a Cu(I) species, which is often generated in situ from a

copper precatalyst. The resulting aryl-copper(III) intermediate then undergoes reaction with a

thiolate, followed by reductive elimination to furnish the diaryl sulfide and regenerate the active

Cu(I) catalyst.[4] The role of the ligand is crucial in stabilizing the copper intermediates,

facilitating the oxidative addition and reductive elimination steps, and preventing catalyst

deactivation.[5]
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Caption: A simplified representation of the Ullmann condensation catalytic cycle.
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Detailed Experimental Protocol: Ligand-Accelerated
Ullmann C-S Coupling
This protocol describes a general procedure for the copper-catalyzed synthesis of diaryl

sulfides from aryl iodides and thiols using 1,10-phenanthroline as a ligand.

Materials:

Aryl iodide (1.0 mmol, 1.0 equiv)

Thiophenol (1.2 mmol, 1.2 equiv)

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

1,10-Phenanthroline (0.1 mmol, 10 mol%)

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

Anhydrous toluene (5 mL)

Procedure:

Reaction Setup: To a flame-dried Schlenk tube, add CuI (9.5 mg, 0.05 mmol), 1,10-

phenanthroline (18.0 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon

or nitrogen three times.

Reagent Addition: Add anhydrous toluene (5 mL), the aryl iodide (1.0 mmol), and the

thiophenol (1.2 mmol) via syringe.

Reaction Conditions: Stir the mixture at 110 °C for 12-24 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20

mL) and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate (10

mL).
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Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and

brine (20 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using a

suitable eluent (e.g., a mixture of hexanes and ethyl acetate).

Palladium-Catalyzed Synthesis of Diaryl Sulfides:
The Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination has been extended to the formation of C-S bonds, providing

a highly versatile and efficient method for the synthesis of diaryl sulfides.[6] This palladium-

catalyzed cross-coupling reaction offers several advantages over the Ullmann condensation,

including milder reaction conditions, broader substrate scope, and higher functional group

tolerance.

Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig C-S coupling is analogous to that of the C-N

coupling.[7] It commences with the oxidative addition of an aryl halide to a Pd(0) complex,

which is typically generated in situ from a Pd(II) precatalyst.[8] This is followed by the

coordination of a thiolate to the resulting Pd(II) complex and subsequent reductive elimination

to yield the diaryl sulfide and regenerate the Pd(0) catalyst. The choice of ligand is critical for

the success of the reaction, with bulky, electron-rich phosphine ligands being particularly

effective in promoting both the oxidative addition and reductive elimination steps.[7] The base

plays a crucial role in generating the active thiolate nucleophile from the corresponding thiol.[9]
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Caption: A generalized catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.

Detailed Experimental Protocol: A General Procedure for
Buchwald-Hartwig C-S Coupling
This protocol outlines a general method for the palladium-catalyzed synthesis of diaryl sulfides

from aryl bromides and thiols.

Materials:

Aryl bromide (1.0 mmol, 1.0 equiv)

Thiophenol (1.1 mmol, 1.1 equiv)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

Xantphos (0.03 mmol, 3 mol%)

Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
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Anhydrous 1,4-dioxane (5 mL)

Procedure:

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (9.2 mg,

0.01 mmol), Xantphos (17.3 mg, 0.03 mmol), and Cs₂CO₃ (488 mg, 1.5 mmol).

Reagent Addition: Add the aryl bromide (1.0 mmol) and anhydrous 1,4-dioxane (5 mL).

Final Reagent Addition: Add the thiophenol (1.1 mmol) to the mixture.

Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 100 °C for 8-16

hours with vigorous stirring.

Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20

mL) and filter through a short plug of silica gel, eluting with additional diethyl ether.

Concentration and Purification: Concentrate the filtrate under reduced pressure and purify

the residue by flash column chromatography on silica gel.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 18 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry
Aryl
Halid
e

Thiol

Catal
yst
Syste
m

Base
Solve
nt

Temp
(°C)

Time
(h)

Yield
(%)

Refer
ence

1

4-

Bromo

toluen

e

Thioph

enol

Pd₂(db

a)₃ /

Xantp

hos

Cs₂CO

₃

Toluen

e
110 12 95 [10]

2

1-

Chloro

-4-

nitrobe

nzene

4-

Metho

xythio

phenol

Pd(OA

c)₂ /

dppf

K₃PO₄ DMF 100 8 88 [11]

3

2-

Iodopy

ridine

2-

Napht

halene

thiol

CuI /

1,10-

Phena

nthroli

ne

K₂CO₃
Toluen

e
110 24 82 [1]

4

4-

Bromo

anisol

e

Thioph

enol

NiCl₂(

dppe)

NaOt-

Bu

Dioxan

e
100 16 91 [12]

Nickel-Catalyzed Synthesis of Diaryl Sulfides
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful

alternative to palladium-based systems for the synthesis of diaryl sulfides.[12] Nickel catalysts

can often promote the coupling of more challenging substrates, such as aryl chlorides, under

milder conditions.

Mechanistic Insights
The mechanism of nickel-catalyzed C-S cross-coupling is generally believed to proceed

through a Ni(0)/Ni(II) catalytic cycle, similar to palladium.[13] However, Ni(I)/Ni(III) pathways

have also been proposed, particularly in reductive cross-coupling reactions.[14] The reaction is
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initiated by the oxidative addition of the aryl halide to a Ni(0) species. The resulting Ni(II)

intermediate then undergoes reaction with a thiolate, followed by reductive elimination to afford

the diaryl sulfide and regenerate the Ni(0) catalyst.

Detailed Experimental Protocol: Nickel-Catalyzed
Thioetherification
This protocol provides a method for the nickel-catalyzed synthesis of diaryl sulfides from aryl

chlorides and thiols.

Materials:

Aryl chloride (1.0 mmol, 1.0 equiv)

Thiophenol (1.2 mmol, 1.2 equiv)

Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl₂(dme)) (0.05 mmol, 5 mol%)

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.1 mmol, 10 mol%)

Sodium tert-butoxide (NaOt-Bu) (2.5 mmol, 2.5 equiv)

Anhydrous dioxane (5 mL)

Procedure:

Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add NiCl₂(dme) (11.0

mg, 0.05 mmol) and IPr·HCl (42.5 mg, 0.1 mmol).

Reagent Addition: Add anhydrous dioxane (3 mL) and stir for 10 minutes. Then add NaOt-Bu

(240 mg, 2.5 mmol).

Substrate Addition: To this mixture, add a solution of the aryl chloride (1.0 mmol) and

thiophenol (1.2 mmol) in anhydrous dioxane (2 mL).

Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
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Workup and Purification: Follow the workup and purification procedure described for the

Buchwald-Hartwig C-S coupling.

Metal-Free Synthesis of Diaryl Sulfides
In recent years, there has been a growing interest in developing metal-free methods for the

synthesis of diaryl sulfides to address concerns about the cost and toxicity of transition metals.

[9] These methods often rely on the generation of highly reactive sulfur electrophiles or

nucleophiles under specific reaction conditions.

Metal-Free C-H Thioarylation using Sulfoxides
A notable metal-free approach involves the C-H thioarylation of arenes using sulfoxides as the

sulfur source.[15] This method proceeds via the in situ activation of a sulfoxide with a strong

acid anhydride, such as trifluoromethanesulfonic anhydride, to form a highly electrophilic

species that can then react with an electron-rich arene.

Workflow for Metal-Free Diaryl Sulfide Synthesis

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 18 Tech Support

https://www.researchgate.net/figure/Effect-of-various-bases-in-the-Buchwald-coupling-reaction-a_tbl3_261796044
https://pubs.acs.org/doi/10.1021/jo402586v
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start with Aryl Sulfoxide and Arene

Activate Sulfoxide with Acid Anhydride (e.g., Tf₂O)

Electrophilic Aromatic Substitution

Deprotonation/Demethylation

Workup and Purification

Diaryl Sulfide Product

Click to download full resolution via product page

Caption: A general workflow for the metal-free synthesis of diaryl sulfides from sulfoxides.

Detailed Experimental Protocol: Metal-Free Synthesis
from a Sulfoxide
This protocol describes the synthesis of a diaryl sulfide from an aryl methyl sulfoxide and an

arene.

Materials:

Aryl methyl sulfoxide (1.0 mmol, 1.0 equiv)
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Arene (2.0 mmol, 2.0 equiv)

Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 mmol, 1.2 equiv)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 1.5 equiv)

Anhydrous dichloromethane (DCM) (5 mL)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the

aryl methyl sulfoxide (1.0 mmol) and the arene (2.0 mmol) in anhydrous DCM (5 mL).

Activation: Cool the solution to 0 °C and add trifluoromethanesulfonic anhydride (1.2 mmol)

dropwise.

Reaction: Stir the reaction mixture at room temperature for 1-3 hours.

Base Addition: Add DBU (1.5 mmol) and continue stirring for an additional 1-2 hours.

Workup: Quench the reaction with saturated aqueous ammonium chloride solution (10 mL)

and extract with DCM (3 x 15 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.

Photoredox-Catalyzed Synthesis of Diaryl Sulfides
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-S

bonds under mild and environmentally benign conditions.[8] These reactions typically involve

the generation of a sulfur-centered radical via a single-electron transfer (SET) process, which

then engages in a cross-coupling reaction.
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In a typical photoredox-catalyzed C-S coupling, a photocatalyst, upon excitation by visible light,

can either oxidize or reduce a sulfur-containing precursor to generate a thiyl radical.[5] This

radical can then add to an aryl coupling partner, often an aryldiazonium salt or an aryl halide, to

form the diaryl sulfide product through a radical-polar crossover or a radical-radical coupling

mechanism.

Conclusion
The synthesis of diaryl sulfides has been significantly advanced through the development of a

variety of robust and versatile methodologies. While the classical Ullmann condensation

remains a viable option, modern palladium- and nickel-catalyzed cross-coupling reactions offer

milder conditions and broader substrate applicability. The emergence of metal-free and

photoredox-catalyzed approaches provides more sustainable and often complementary

strategies for the construction of these important structural motifs. The choice of a specific

protocol will depend on factors such as the nature of the substrates, functional group tolerance,

cost considerations, and the desired scale of the reaction. By understanding the underlying

mechanisms and the rationale behind the experimental parameters, researchers can effectively

select and optimize the most suitable method for their synthetic targets.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 17 / 18 Tech Support

https://www.researchgate.net/publication/396602420_Nickel-Catalyzed_C-S_Cross-Coupling_Enhanced_by_Mechanochemistry
https://rcs.wuxiapptec.com/resources/literature/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings/
https://rcs.wuxiapptec.com/resources/literature/chemical-insights-how-to-wisely-design-conditions-for-buchwald-hartwig-couplings/
https://www.researchgate.net/figure/Effect-of-various-bases-in-the-Buchwald-coupling-reaction-a_tbl3_261796044
https://www.organic-chemistry.org/synthesis/C1S/diarylsulfides.shtm
https://www.organic-chemistry.org/synthesis/C1S/diarylsulfides.shtm
https://www.semanticscholar.org/paper/Nickel-Catalyzed-C-S-Bond-Formation-via-of-Esters%2C-Lee-Liao/b51d4b6e347b075caa5a5761807f544898d8ffae
https://ethz.ch/content/dam/ethz/special-interest/chab/organic-chemistry/bode-group-dam/documents/open-source-lecture-notes/photoredox-catalysis-2015.pdf
https://pubs.acs.org/doi/10.1021/acscatal.5c04516
https://journal.hep.com.cn/cs/EN/10.20517/cs.2023.20
https://pubs.acs.org/doi/10.1021/jo402586v
https://www.benchchem.com/product/b1428890/docs#synthesis-of-diaryl-sulfides-a-comprehensive-guide-to-modern-synthetic-protocols
https://www.benchchem.com/product/b1428890/docs#synthesis-of-diaryl-sulfides-a-comprehensive-guide-to-modern-synthetic-protocols
https://www.benchchem.com/product/b1428890/docs#synthesis-of-diaryl-sulfides-a-comprehensive-guide-to-modern-synthetic-protocols
https://www.benchchem.com/product/b1428890/docs#synthesis-of-diaryl-sulfides-a-comprehensive-guide-to-modern-synthetic-protocols
https://www.benchchem.com/product/b1428890?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 18 / 18 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

